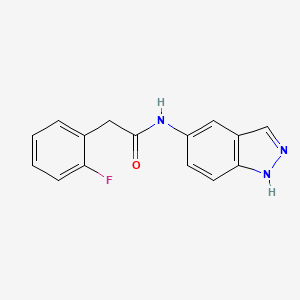

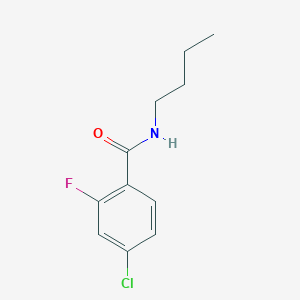

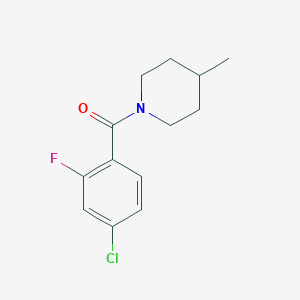

N-butyl-4-chloro-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorobenzamide derivatives, including compounds similar to N-butyl-4-chloro-2-fluorobenzamide, often involves multistep reactions characterized by cycloaddition reactions, radical generation, and nucleophilic aromatic substitution. A study by Lu et al. (2022) developed a formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, showcasing the synthetic versatility of fluorobenzamides through a multistep process involving nitrogen-centered radical generation and subsequent reactions to produce fluorescent aminonaphthalic anhydrides (Lu et al., 2022).

Molecular Structure Analysis

The crystal structures of various N-fluorobenzamide derivatives have been extensively studied to understand their molecular geometry and intermolecular interactions. Suchetan et al. (2016) investigated the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insights into the conformational similarities among molecules and the inclination of aromatic rings influenced by substitution patterns (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-butyl-4-chloro-2-fluorobenzamide derivatives demonstrate the compound's reactivity and interaction with various reagents. Groendyke et al. (2016) reported on an iron-catalyzed, fluoroamide-directed C-H fluorination, highlighting the chemoselective fluorine transfer reactions mediated by iron, which underscores the potential chemical reactivity of similar fluorobenzamide compounds (Groendyke et al., 2016).

Physical Properties Analysis

Investigating the physical properties of N-butyl-4-chloro-2-fluorobenzamide and related compounds involves examining their crystal structure, melting points, and other thermophysical characteristics. The study by Hehir and Gallagher (2023) on N-(2,3-Difluorophenyl)-2-fluorobenzamide, a compound with similar structural motifs, provides valuable data on crystal structure and interplanar angles, contributing to our understanding of the physical properties of these compounds (Hehir & Gallagher, 2023).

Chemical Properties Analysis

The chemical properties of fluorobenzamide derivatives, including N-butyl-4-chloro-2-fluorobenzamide, are influenced by their molecular structure and substituent effects. Studies on intramolecular hydrogen bonding and the effects of substitution on chemical reactivity and stability are crucial. Galan et al. (2009) explored intramolecular hydrogen bonding in ortho-substituted arylamide oligomers, demonstrating how substituents affect the rigidity and conformational preferences of the molecule, relevant to understanding the chemical properties of N-butyl-4-chloro-2-fluorobenzamide derivatives (Galan et al., 2009).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Reactions

N-butyl-4-chloro-2-fluorobenzamide can be involved in photocatalytic reactions, such as the fluorination of benzylic, allylic, and unactivated C-H bonds. A study demonstrated that N-fluoro-2-methylbenzamides undergo chemoselective fluorine transfer to yield the corresponding fluorides efficiently under mild conditions. This process showcases broad substrate scope, functional group tolerance, and does not require noble metal additives, suggesting that similar compounds like N-butyl-4-chloro-2-fluorobenzamide might have applications in mild, selective fluorination reactions (Groendyke, AbuSalim, & Cook, 2016).

Imaging Tumor Proliferation

Compounds structurally related to N-butyl-4-chloro-2-fluorobenzamide, such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide, have been explored for their potential in imaging tumor proliferation. These compounds are used in PET imaging to evaluate the proliferative status of solid tumors, highlighting the potential of N-butyl-4-chloro-2-fluorobenzamide derivatives in diagnostic imaging and oncological research (Dehdashti et al., 2013).

Synthesis of Novel Compounds

N-butyl-4-chloro-2-fluorobenzamide could be a precursor or intermediate in the synthesis of novel compounds with potential therapeutic or diagnostic applications. For example, the synthesis of novel crystalline forms of related compounds has been claimed for treating a diverse range of disorders, indicating the versatility and potential of N-butyl-4-chloro-2-fluorobenzamide in medicinal chemistry (Norman, 2008).

Environmental Applications

Compounds similar to N-butyl-4-chloro-2-fluorobenzamide have been studied for their environmental applications, such as in the photocatalytic degradation of pollutants. For instance, studies on the photodecomposition of structurally related compounds using TiO2 and adsorbent supports have demonstrated enhanced rates of mineralization and reduced concentrations of solution-phase intermediates, suggesting potential applications in environmental remediation (Torimoto et al., 1996).

Eigenschaften

IUPAC Name |

N-butyl-4-chloro-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOERILJWUINQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-chloro-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)